molecular formula C6H12ClNO2 B096623 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 18414-30-7

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B096623
CAS No.: 18414-30-7
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
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Description

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride, commonly referred to as cispentacin, is a β-amino acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopentane ring with an amino group and a carboxylic acid, which contributes to its conformational rigidity and biological interactions. This article aims to explore the biological activity, synthesis, and applications of this compound.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies suggest it can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could lead to its use in developing new antibiotics or adjunct therapies .

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors. As a β-amino acid, it influences protein folding and stability, modulating receptor activities associated with neurotransmission. This interaction is crucial for its potential therapeutic applications in neurology .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials: Simple precursors such as cyclopentene derivatives.
  • Hydrogenation: Conducted under controlled temperatures (20°C - 50°C) and pressures (1 - 10 atm), often using solvents like ethanol or methanol.
  • Purification: The product is purified through recrystallization or chromatography techniques.

Study on Neuroprotection

A study conducted by researchers explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, supporting its potential use in neuroprotective therapies.

Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at concentrations ranging from 100 µg/mL to 500 µg/mL, suggesting its potential utility in antibiotic development .

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Characteristics
Cis-3-Amino-1-cyclopentanecarboxylic acidC6H12N2O2Different stereochemistry affecting activity
Trans-2-Amino-1-cyclopentanecarboxylic acidC6H12N2O2Distinct configuration leading to different properties
3-Aminocyclobutanecarboxylic acidC5H9NO2Smaller ring structure affecting reactivity

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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